6-methoxy-1H-indazol-3-amine
Overview
Description
6-Methoxy-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various pharmacological applications .
Scientific Research Applications
6-Methoxy-1H-indazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 6-methoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as an effective hinge-binding fragment . In the case of Linifanib, a similar compound, it binds effectively with the hinge region of tyrosine kinase . This interaction with the target can lead to changes in the protein’s function, potentially inhibiting its activity and leading to desired therapeutic effects .
Biochemical Pathways
These include pathways related to cell growth, differentiation, and apoptosis . Therefore, the inhibition of tyrosine kinases can have downstream effects on these pathways.
Result of Action
This compound has shown promising anti-proliferative activity. For instance, one derivative of this compound exhibited potent inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found that a derivative of 6-Methoxy-1H-indazol-3-amine exhibited good enzymatic inhibition . This suggests that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, this compound has been shown to have anti-proliferative activity in human colorectal cancer cells (HCT116) . It also suppressed the IDO1 protein expression . These findings suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methoxyamine in the presence of a base, followed by cyclization to form the indazole ring . Another approach involves the use of palladium-catalyzed C-H amination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted indazoles with various functional groups .
Comparison with Similar Compounds
- 1H-indazole-3-amine
- 6-methoxy-2H-indazole
- 5-methoxy-1H-indazole
Comparison: 6-Methoxy-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency as an enzyme inhibitor and possess unique pharmacokinetic properties .
Properties
IUPAC Name |
6-methoxy-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSKPXFWPKCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613290 | |
Record name | 6-Methoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511225-17-5 | |
Record name | 6-Methoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.